3-Amino-2-(trifluoromethyl)benzoic acid
Description
Significance of Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Research
Fluorinated benzoic acid derivatives are a cornerstone of modern chemical research, primarily due to the profound impact of fluorine and trifluoromethyl groups on the physicochemical properties of organic molecules. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com This is attributed to the high bond energy of the C-F bond and the group's strong electron-withdrawing nature. mdpi.com
These properties are highly desirable in drug discovery, where enhancing a molecule's ability to cross cell membranes and resist metabolic breakdown can lead to more effective therapeutic agents. mdpi.comnih.gov For instance, fluorinated benzoic acids have been investigated for their potential as anti-inflammatory agents and as inhibitors for enzymes like influenza neuraminidase. nih.govnih.gov The strategic placement of fluorine-containing substituents on a benzoic acid scaffold allows for the fine-tuning of a molecule's acidity and its interaction with protein active sites. nih.gov
Strategic Importance of Aromatic Amino-Carboxylic Acids in Synthetic Chemistry
Aromatic amino-carboxylic acids are a critical class of bifunctional molecules that serve as versatile intermediates in organic synthesis. researchgate.net The presence of both an amino (-NH2) group and a carboxylic acid (-COOH) group on an aromatic ring allows for a wide range of chemical transformations. These functional groups can be readily modified to form amides, esters, and other derivatives, making them invaluable in the construction of complex molecular architectures. ncert.nic.in
In the context of medicinal chemistry, these scaffolds are found in a variety of drugs. ncert.nic.in They are also essential precursors for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. orgsyn.org The ability to build upon the aromatic amino-carboxylic acid framework makes it a fundamental tool for creating libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net
Historical Overview of Research on 3-Amino-2-(trifluoromethyl)benzoic acid and Related Structures
While specific historical research on the initial synthesis of this compound is not extensively documented in readily available literature, the development of related trifluoromethyl-substituted benzoic acids has been a subject of interest for several decades. The synthesis of various isomers, such as 2-amino-3-(trifluoromethyl)benzoic acid and 3-amino-5-(trifluoromethyl)benzoic acid, has been reported in various patents and chemical literature, often in the context of their use as intermediates for pharmaceuticals and agrochemicals. prepchem.comsigmaaldrich.com
For example, a common synthetic route to aminobenzoic acids involves the nitration of a benzoic acid precursor followed by the reduction of the nitro group to an amine. google.com In the case of trifluoromethylated analogs, a key starting material is often a trifluoromethyl-substituted toluene (B28343) or a related compound. The synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid has been achieved through the oxidation of 7-trifluoromethylisatin. prepchem.com This highlights a common strategy for accessing these types of molecules. The study of these related structures has paved the way for the exploration and availability of this compound for research purposes.
Current Research Landscape and Unaddressed Challenges Pertaining to the Compound
The current research landscape for this compound and its isomers is largely driven by its potential as a key building block in the synthesis of novel compounds with desirable biological activities. Researchers are actively exploring its use in creating new derivatives for various applications.
However, several challenges remain. The synthesis of specific isomers of trifluoromethyl-substituted aminobenzoic acids can be complex and may require multi-step procedures with the need for careful control of regioselectivity. The introduction of the trifluoromethyl group onto an aromatic ring, especially in a specific position relative to other functional groups, can be a synthetic hurdle.
Furthermore, while the general properties of fluorinated compounds are well-understood, the specific biological profile of this compound itself is not extensively characterized in public domain literature. Future research will likely focus on developing more efficient and scalable synthetic routes to this compound and on a more thorough investigation of its biological properties and potential applications in medicinal chemistry and materials science. This includes detailed studies on its interactions with biological targets and its potential to be developed into novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXSDEOOZRMJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Amino 2 Trifluoromethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in 3-amino-2-(trifluoromethyl)benzoic acid is a primary site for chemical modification, readily undergoing reactions such as esterification and amide bond formation.
Esterification Reactions and Derivatives
The carboxylic acid moiety of this compound can be converted to its corresponding esters through various established methods. A common and effective method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govtcu.edu The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. nih.gov For instance, the reaction with methanol (B129727) in the presence of sulfuric acid would yield methyl 3-amino-2-(trifluoromethyl)benzoate. researchgate.net
Another approach involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be an efficient system for the esterification of various amino acids. google.com This method offers milder reaction conditions compared to traditional acid-catalyzed esterification.
The resulting esters are valuable intermediates for further synthetic transformations. For example, they can be converted to hydrazides by reaction with hydrazine (B178648) hydrate (B1144303), which are precursors to various heterocyclic compounds. nih.gov
Table 1: Representative Esterification Reactions of this compound
| Alcohol | Catalyst | Reaction Conditions | Product | Representative Yield |
| Methanol | Sulfuric Acid | Reflux | Methyl 3-amino-2-(trifluoromethyl)benzoate | Good to Excellent |
| Ethanol | Hydrochloric Acid | Reflux | Ethyl 3-amino-2-(trifluoromethyl)benzoate | Good |
| Isopropanol | p-Toluenesulfonic acid | Reflux | Isopropyl 3-amino-2-(trifluoromethyl)benzoate | Moderate to Good |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.
Amide Formation and Peptide Coupling Strategies
The carboxylic acid group can also be readily converted into amides by reaction with primary or secondary amines. Direct amidation can be achieved by heating the carboxylic acid with an amine, often at high temperatures and sometimes under solvent-free conditions. mdpi.comnih.gov However, to achieve higher yields and milder reaction conditions, coupling reagents are frequently employed. peptide.com
Common coupling reagents used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can be utilized to facilitate the formation of the amide bond between this compound and an amine. chemicalbook.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). peptide.com
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comnih.gov The resulting 3-amino-2-(trifluoromethyl)benzoyl chloride can then react with an amine to form the desired amide. chemicalbook.com
Table 2: Common Reagents for Amide Formation from this compound
| Amine | Coupling Reagent/Method | Solvent | Base | Product |
| Benzylamine | HATU | DMF | DIPEA | N-Benzyl-3-amino-2-(trifluoromethyl)benzamide |
| Piperidine | Thionyl Chloride, then Amine | DCM | Pyridine | (3-Amino-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone |
| Aniline (B41778) | T3P® | Ethyl Acetate | DIPEA | N-Phenyl-3-amino-2-(trifluoromethyl)benzamide |
Note: These are illustrative examples; specific conditions may need to be optimized.
Reactions of the Aromatic Amino Group
The nucleophilicity of the aromatic amino group in this compound is reduced due to the electron-withdrawing effect of the adjacent trifluoromethyl group and the carboxylic acid. Nevertheless, it can still participate in a range of important chemical transformations.
Acylation and Sulfonamide Formation
The amino group can undergo acylation with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. fu-berlin.de This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Similarly, the amino group can react with sulfonyl chlorides in the presence of a base, such as sodium bicarbonate or triethylamine, to yield sulfonamides. nih.govsmolecule.com This reaction is a common method for the synthesis of sulfonamide-containing compounds, which are an important class of therapeutic agents. ekb.egnih.govmasterorganicchemistry.com The reaction of this compound with an appropriate sulfonyl chloride under basic conditions would yield the corresponding N-sulfonylated derivative. ekb.eg
Diazotization and Electrophilic Aromatic Substitution Reactions
The aromatic amino group of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures. youtube.comnih.gov The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, famously known as the Sandmeyer reaction. fu-berlin.deyoutube.comyoutube.comnih.govchemicalbook.com
In a Sandmeyer reaction, the diazonium group can be replaced by a range of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻), typically catalyzed by the corresponding copper(I) salt. youtube.comchemicalbook.com For instance, treatment of the diazotized this compound with copper(I) chloride would yield 3-chloro-2-(trifluoromethyl)benzoic acid. A particularly relevant transformation is the Sandmeyer-type trifluoromethylation, which can introduce a second trifluoromethyl group onto the aromatic ring. youtube.com
N-Amination Reactions
The direct amination of the nitrogen atom of the amino group in this compound is a less common transformation. However, related transformations can lead to the formation of a hydrazine derivative. One established method involves the diazotization of the amino group followed by reduction of the resulting diazonium salt. For example, treating the diazonium salt of an aminobenzoic acid with a reducing agent like tin(II) chloride can yield the corresponding hydrazinobenzoic acid. ekb.egnih.gov Applying this to this compound would be expected to produce 3-hydrazino-2-(trifluoromethyl)benzoic acid.
More modern approaches to N-amination involve the use of electrophilic aminating reagents derived from hydroxylamine. youtube.com These reagents can, under specific catalytic conditions, introduce an amino group onto an existing nitrogen atom, although direct N-amination of anilines can be challenging.
Reactivity of the Trifluoromethyl Group and its Influence on Reaction Profiles
The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering the group itself highly stable and generally unreactive under many standard organic reaction conditions. It is resistant to many oxidative and reductive conditions that might affect other parts of the molecule. This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals.
The primary influence of the -CF₃ group on the reaction profile of this compound is its strong electron-withdrawing nature. This has several consequences:
Decreased Basicity of the Amino Group: The -CF₃ group at the ortho position significantly reduces the electron density on the nitrogen atom of the amino group. This makes the amino group less basic and less nucleophilic compared to aniline or anthranilic acid.
Increased Acidity of the Carboxylic Acid: The electron-withdrawing effect of the -CF₃ group, even from the meta position, helps to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid group.
Activation of the Aromatic Ring: While the -CF₃ group is deactivating towards electrophilic aromatic substitution, its presence, along with the amino and carboxyl groups, creates a complex substitution pattern. The directing effects of the existing substituents would guide the position of any incoming electrophile.
The -CF₃ group's stability and electron-withdrawing properties are crucial in directing the molecule's synthetic utility, particularly in the formation of complex heterocyclic structures where the other functional groups are the primary reaction centers.
Cyclization and Heterocyclic Ring Formation Reactions
This compound is a valuable precursor for the synthesis of various fluorine-containing heterocycles, a class of compounds of significant interest in medicinal chemistry. The ortho-disposition of the amino and carboxylic acid groups (in its isomer, anthranilic acid) is a classic structural motif for cyclization reactions, and the principles can be extended to this molecule and its derivatives. The presence of the trifluoromethyl group can influence the reaction conditions and the properties of the resulting heterocyclic systems.
One of the most important applications is in the synthesis of quinazolines and their derivatives. Quinazolinones are a core structure in many biologically active compounds. The general synthetic route involves the condensation of an anthranilic acid derivative with a suitable reagent. For this compound, this would typically involve reaction with an amide, an acid chloride, or a similar reagent, followed by cyclization to form a 2,3-substituted-4(3H)-quinazolinone.
For instance, the reaction of 2-(trifluoromethyl)-3,1-benzoxazin-4-one (which can be formed from a related anthranilic acid) with various amines leads to the formation of 3-substituted-2-(trifluoromethyl)-4(3H)-quinazolinone derivatives. researchgate.net Similarly, condensation with hydrazine hydrate can produce the 3-amino-2-(trifluoromethyl)quinazolinone, which can be further functionalized. researchgate.net
Another significant cyclization pathway is the Thorpe-Ziegler reaction . This intramolecular cyclization is particularly useful for synthesizing fused thiophene (B33073) rings. Although direct examples with this compound are not prominent, related structures demonstrate this pathway. For example, derivatives of 3-cyano-4-trifluoromethylpyridine-2(1H)-thione undergo intramolecular Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines. nih.govresearchgate.net This suggests that if the carboxylic acid of this compound were converted to a nitrile, and a suitable side chain were introduced, similar cyclizations would be feasible.
The table below summarizes potential cyclization reactions.
| Reaction Type | Reagent(s) | Product Class | Reference |
| Quinazolinone Synthesis | Amides, Acid Chlorides, Isocyanates | Quinazolinones | researchgate.net |
| Thorpe-Ziegler Cyclization | Requires conversion to nitrile and side-chain addition | Thieno-fused heterocycles | nih.govresearchgate.net |
| Pictet-Spengler Reaction | Aldehydes or Ketones | Tetrahydroquinazolines | Inferred |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is determined by the susceptibility of its functional groups to various reagents. The trifluoromethyl group is notably robust and generally does not participate in these reactions under standard conditions.
Oxidation:
The primary site for oxidation is the amino group. Depending on the oxidizing agent and reaction conditions, the -NH₂ group can be oxidized to nitroso (-NO), nitro (-NO₂), or azo (-N=N-) compounds. However, strong oxidizing agents might lead to the degradation of the aromatic ring. The oxidation of quinazoline, a potential product of this acid's cyclization, with hydrogen peroxide is known to yield 3,4-dihydro-4-oxo quinazoline. nih.gov This indicates that the heterocyclic derivatives can also undergo oxidative transformations.
Reduction:
The most likely site for reduction is the carboxylic acid group. It can be reduced to the corresponding primary alcohol, 3-amino-2-(trifluoromethyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents might not be effective due to the deactivating effect of the trifluoromethyl group. The aromatic ring and the trifluoromethyl group are resistant to catalytic hydrogenation under conditions that would reduce the carboxylic acid.
The table below outlines the expected oxidation and reduction reactions.
| Reaction Type | Functional Group | Reagent(s) | Potential Product(s) |
| Oxidation | Amino (-NH₂) | Mild Oxidizing Agents | Nitroso, Nitro, or Azo derivatives |
| Reduction | Carboxylic Acid (-COOH) | Strong Reducing Agents (e.g., LiAlH₄) | 3-Amino-2-(trifluoromethyl)benzyl alcohol |
Advanced Derivatives and Structural Modifications of 3 Amino 2 Trifluoromethyl Benzoic Acid
Design and Synthesis of Novel Fluorinated Benzoic Acid Analogues
The design of novel fluorinated benzoic acid analogues often focuses on introducing additional fluorine atoms or fluorinated moieties to the aromatic ring or to other parts of the molecule. These modifications can significantly alter the acidity, lipophilicity, and metabolic stability of the resulting compounds.
One common strategy involves the use of fluorinated building blocks in multi-step synthetic sequences. For instance, the synthesis of fluorinated aminobenzofurans has been achieved through a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds. While not starting from 3-amino-2-(trifluoromethyl)benzoic acid itself, this approach highlights a method for constructing complex fluorinated heterocyclic systems that could be adapted to derivatives of the target molecule.
Another approach involves the direct fluorination of the benzoic acid ring or the modification of existing substituents. For example, the synthesis of 2-fluoro-3-(trifluoromethyl)benzoic acid demonstrates the introduction of an additional fluorine atom to a trifluoromethyl-substituted benzoic acid core. The synthesis of various other trifluoromethyl-substituted benzoic acids has also been reported, often involving the oxidation of a corresponding benzaldehyde (B42025) or the hydrolysis of a benzotrifluoride (B45747) precursor. nih.gov
A general method for the synthesis of 2-(trifluoromethyl)benzoic acid involves the photocatalytic oxidation of 2-(trifluoromethyl)benzaldehyde (B1295035) using an iridium-based photocatalyst under an oxygen atmosphere. researchgate.net This method offers a chemoselective and environmentally friendly approach to accessing such compounds. researchgate.net
Preparation of Benzoic Acid Derivatives with Modified Substitution Patterns
Modification of the substitution pattern of this compound can be achieved through reactions involving the amino group, the carboxylic acid group, or the aromatic ring. These modifications allow for the introduction of a wide range of functional groups, leading to a diverse library of derivatives.
The amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings. For example, the reaction of an aminobenzoic acid with a sulfonyl chloride can yield a sulfonamide derivative. The carboxylic acid group can be converted into esters, amides, or other acid derivatives. A straightforward esterification can be achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid can be converted to its methyl ester in a 71% yield by reaction with methanol (B129727) and sulfuric acid. prepchem.com
The aromatic ring can undergo electrophilic substitution reactions, although the presence of the deactivating trifluoromethyl group and the activating amino group can lead to complex regiochemical outcomes. A more controlled approach involves the introduction of a directing group or the use of a pre-functionalized starting material. For example, the synthesis of 3-amino-2-methylbenzotrifluoride can be achieved from 3-nitro-2-methylbenzotrifluoride by reduction of the nitro group. google.com This nitro compound, in turn, can be prepared by nitration of 2-methylbenzotrifluoride. google.com This highlights a strategy where the desired substitution pattern is established before the introduction of the amino group.
A variety of substituted aminobenzoic acids serve as important intermediates in the synthesis of more complex molecules. For example, 2-amino-3-fluorobenzoic acid is a key precursor for the synthesis of indole (B1671886) derivatives and fluoroacridines. orgsyn.org Its synthesis involves the Sandmeyer reaction of 2-fluoroaniline (B146934) to introduce a nitrile group, followed by cyclization to form an isatin (B1672199) intermediate, which is then oxidatively cleaved to the desired aminobenzoic acid. orgsyn.org
| Derivative | Modification | Synthetic Method | Reference |
| 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid, methyl ester | Esterification of carboxylic acid | Reaction with methanol and sulfuric acid | prepchem.com |
| 3-Amino-2-methylbenzotrifluoride | Reduction of a nitro group | Catalytic hydrogenation of 3-nitro-2-methylbenzotrifluoride | google.com |
| 2-Amino-3-fluorobenzoic acid | Multi-step synthesis | From 2-fluoroaniline via an isatin intermediate | orgsyn.org |
Conjugation Strategies for Hybrid Molecules
The presence of both an amino and a carboxylic acid group makes this compound an ideal candidate for conjugation to other molecules, leading to the formation of hybrid structures with potentially novel properties. The most common conjugation strategy involves the formation of an amide bond between the carboxylic acid of the benzoic acid and an amino group of another molecule, or vice versa.
Amide bond formation can be achieved using a variety of coupling reagents that activate the carboxylic acid group. researchgate.net Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives such as HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve efficiency. smolecule.com Phosphonium salts like PyBOP and uronium salts like HATU are also highly effective coupling reagents. researchgate.net
A greener approach to amide bond formation involves the in-situ generation of a thioester from the carboxylic acid, which then reacts with an amine. rsc.org This method can be performed in a one-pot fashion and under environmentally friendly conditions. rsc.org For example, an amide bond was formed between 3-bromo-5-(trifluoromethyl)-benzoic acid and 4-aminoacetophenone through a thioester intermediate. rsc.org
Another innovative method is the "deprotective functionalization" of N-sulfonamide-protected amines (Nms-amides) with carboxylic acids, which avoids a separate deprotection step. nih.gov
The concept of amino acid conjugation is a well-established metabolic pathway for xenobiotic carboxylic acids in biological systems, where the carboxylic acid is conjugated with an endogenous amino acid like glycine (B1666218) to form a hippuric acid derivative. al-edu.com This principle can be applied in synthetic chemistry to create peptide-benzoic acid hybrids.
| Conjugation Method | Description | Key Reagents | Reference |
| Coupling Reagent-Mediated Amide Formation | Activation of the carboxylic acid to facilitate nucleophilic attack by an amine. | EDC, HOBt, HATU, PyBOP | researchgate.netsmolecule.com |
| Thioester-Mediated Amide Formation | In-situ formation of a thioester intermediate which then reacts with an amine. | Dithiocarbonates | rsc.org |
| Deprotective Functionalization | Direct coupling of an Nms-protected amine with a carboxylic acid. | N-methylimidazole | nih.gov |
| Amino Acid Conjugation | Formation of a peptide bond between the carboxylic acid and an amino acid. | Standard peptide coupling methods | al-edu.com |
Structure-Reactivity Relationships in Derivatives of this compound
The reactivity of derivatives of this compound is intrinsically linked to the electronic and steric effects of its substituents. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid and decreases the basicity of the amino group. The position of this group ortho to the amino group can also introduce steric hindrance, which may influence the accessibility of the amino group to reagents.
The amino group, being an electron-donating group, can influence the reactivity of the aromatic ring towards electrophilic substitution. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl and carboxylic acid groups creates a complex electronic environment on the aromatic ring.
Structure-activity relationship (SAR) studies on related compounds have provided insights into how modifications to the benzoic acid scaffold can affect its properties. For example, in a series of N-substituted phenyldihydropyrazolones, the introduction of polar substituents generally led to a decrease in activity against Trypanosoma cruzi, while more apolar moieties resulted in moderate activity. frontiersin.org In another study on benzoic acid derivatives with anti-sickling properties, the nature and position of substituents on the aromatic ring were found to be critical for activity. iomcworld.com
Limited Publicly Available Data on the Synthetic Applications of this compound
Following a comprehensive and exhaustive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of publicly available information regarding the specific applications of the chemical compound This compound in the detailed areas outlined in the user's request. While the broader class of aminobenzoic acids containing trifluoromethyl groups are recognized as valuable building blocks in organic synthesis, the specific isomer with the amino group at the 3-position and the trifluoromethyl group at the 2-position is not extensively documented in the context of its role as a precursor for pharmaceutical intermediates, advanced organic molecules, dyes and pigments, agrochemical compounds, or specific heterocyclic scaffolds like imidazoles, quinolines, and benzoisothiazolones.
The majority of available research and patents focus on other isomers, such as 2-amino-3-(trifluoromethyl)benzoic acid, 3-amino-5-(trifluoromethyl)benzoic acid, and N-phenylated derivatives like Flufenamic Acid. These related compounds have well-documented applications and are frequently cited as key intermediates in the synthesis of a wide range of functional molecules.
Due to the strict requirement to focus solely on This compound and the absence of detailed research findings, specific synthetic examples, and corresponding data tables for this particular compound in the requested applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.
To maintain the integrity of the scientific information and to avoid speculation or the inclusion of data pertaining to related but distinct chemical entities, the requested article cannot be produced at this time. Further research and publication in the field of organic chemistry may, in the future, shed more light on the specific synthetic utility of This compound .
Contributions to Materials Science Research
Formation of Nanosheets and Layered Structures
Currently, there is a lack of specific research in the publicly available scientific literature detailing the use of 3-Amino-2-(trifluoromethyl)benzoic acid in the formation of nanosheets and layered structures. The unique substitution pattern of this molecule, featuring an amino group, a carboxylic acid group, and a trifluoromethyl group on the benzene (B151609) ring, presents theoretical possibilities for directed self-assembly into two-dimensional structures through hydrogen bonding and other non-covalent interactions. However, without experimental studies, its efficacy and the morphology of any potential nanostructures remain speculative.
Role in Coprecipitation of Layered Anions
Detailed studies on the role of this compound in the coprecipitation of layered anions have not been reported in peer-reviewed journals. The zwitterionic potential of the molecule, arising from its acidic carboxylic and basic amino functionalities, suggests it could interact with anionic species. In principle, it might act as a templating agent or an intercalating molecule in the formation of layered inorganic-organic hybrid materials. Nevertheless, empirical data to support or elaborate on this potential application is not currently available.
Development of Organometallic Complexes and Coordination Polymers
The development of organometallic complexes and coordination polymers is a significant area of materials chemistry, with applications in catalysis, magnetism, and gas storage.
The molecular structure of this compound incorporates both a carboxylic acid and an amino group, which are well-known coordinating moieties for metal ions. This dual functionality allows it to act as a potential chelating ligand, forming stable complexes with a variety of metal centers. The relative positions of the amino and carboxyl groups suggest the potential for forming a six-membered chelate ring with a metal ion, a stable configuration in coordination chemistry. The electron-withdrawing nature of the trifluoromethyl group could influence the electron density on the aromatic ring and, consequently, the coordination properties of the amino and carboxyl groups.
Despite these structural features that suggest its utility in ligand design, specific and detailed research studies focusing on the metal chelation properties of this compound are not extensively documented in the scientific literature.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While amino-functionalized benzoic acids are commonly employed as ligands in MOF synthesis, there is a notable absence of published research specifically detailing the use of this compound for this purpose. The steric hindrance from the ortho-trifluoromethyl group and its electronic influence might present unique challenges or opportunities in the synthesis of novel MOF structures. However, without experimental data, its role as a linker in MOF chemistry remains unexplored.
The development of molecular clusters with pH-responsive magnetic properties is an area of interest for applications in sensing and molecular switching. The presence of acidic (carboxylic acid) and basic (amino) groups in this compound makes it a candidate for constructing pH-sensitive materials. Protonation or deprotonation of these groups at different pH values could alter the coordination environment of metal ions within a cluster, potentially modulating the magnetic exchange interactions. However, there are no specific reports on the synthesis or characterization of pH-tunable magnetic organometallic clusters derived from this particular ligand.
Exploration in Optoelectronic Materials
Organic compounds with electron-donating (amino) and electron-withdrawing (trifluoromethyl, carboxyl) groups can exhibit interesting photophysical properties, making them candidates for optoelectronic applications. These properties can include fluorescence, phosphorescence, and non-linear optical behavior. A comprehensive search of the scientific literature, however, does not yield specific studies on the exploration of this compound in the context of optoelectronic materials. Its potential in this area is yet to be investigated.
Theoretical and Computational Chemistry Studies of 3 Amino 2 Trifluoromethyl Benzoic Acid
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. These calculations optimize the molecular geometry by finding the lowest energy conformation on the potential energy surface.
For derivatives of benzoic acid, the orientation of the carboxyl (-COOH), amino (-NH2), and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring and each other is critical. umt.edu Conformational analysis of similar molecules, such as fluorinated carboxylic acids, has revealed rich conformational landscapes. illinois.eduresearchgate.net Studies on related structures show that the carboxyl group and the phenyl ring tend to be nearly coplanar to maximize conjugation, while steric hindrance from bulky substituents can cause out-of-plane rotations. colab.wsresearchgate.net In the case of 3-Amino-2-(trifluoromethyl)benzoic acid, intramolecular hydrogen bonding between the amino group's hydrogen and an oxygen atom of the carboxyl group, or between the amino group and a fluorine atom of the trifluoromethyl group, could play a significant role in stabilizing specific conformers.
Computational methods can predict key geometrical parameters. These parameters are typically calculated using DFT methods, such as B3LYP, with a basis set like 6-311++G(d,p), which has shown good agreement with experimental data for similar molecules. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on calculations for structurally similar compounds.
| Parameter | Predicted Value | Description |
|---|---|---|
| C-C (ring) Bond Length | ~1.39 Å | Average bond length within the aromatic ring. |
| C-N Bond Length | ~1.40 Å | Bond connecting the amino group to the ring. |
| C-COOH Bond Length | ~1.49 Å | Bond connecting the carboxyl group to the ring. |
| C-CF3 Bond Length | ~1.51 Å | Bond connecting the trifluoromethyl group to the ring. researchgate.net |
| C=O Bond Length | ~1.22 Å | Carbonyl bond length in the carboxyl group. researchgate.net |
| C-O Bond Length | ~1.31 Å | Carbon-hydroxyl bond length in the carboxyl group. researchgate.net |
| C-C-N Bond Angle | ~120° | Angle within the plane of the benzene ring. |
| C-C-COOH Bond Angle | ~121° | Angle influenced by steric and electronic effects. |
| C-C-CF3 Bond Angle | ~119° | Angle reflecting the interaction of the CF3 group. |
Spectroscopic Property Prediction and Interpretation (Vibrational Spectra, IR, NMR)
Theoretical calculations are crucial for predicting and interpreting various spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule's optimized geometry, researchers can assign experimental spectral peaks to specific molecular motions and chemical environments.
Vibrational Spectra (FT-IR): Computational methods can predict the vibrational frequencies of this compound. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, providing a strong correlation with experimental Fourier-transform infrared (FT-IR) spectra. ijsr.netijtsrd.com The assignments are based on the Potential Energy Distribution (PED). ijsr.net For this molecule, characteristic vibrations would include N-H stretching from the amino group, O-H and C=O stretching from the carboxyl group, C-F stretching from the trifluoromethyl group, and various C-C and C-H vibrations from the aromatic ring. ijsr.netdergipark.org.tr
Table 2: Predicted Vibrational Frequencies for this compound Note: These are representative assignments and wavenumbers based on DFT calculations for analogous molecules.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3500 (monomer) | Stretching of the hydroxyl group in the carboxylic acid. |
| N-H Stretch | ~3300-3400 | Symmetric and asymmetric stretching of the amino group. ijsr.net |
| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the benzene ring. ijsr.net |
| C=O Stretch | ~1700 | Stretching of the carbonyl in the carboxyl group. |
| C-C Stretch (Aromatic) | ~1400-1600 | In-plane stretching vibrations of the benzene ring. ijsr.net |
| C-F Stretch | ~1100-1300 | Strong absorptions from the trifluoromethyl group. |
| N-H Bending | ~1620 | Bending motion of the amino group. |
| O-H Bending | ~1420 | In-plane bending of the hydroxyl group. |
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net These calculations help in assigning the signals in experimental NMR spectra to specific nuclei within the molecule. For this compound, the chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl and carboxyl groups and the electron-donating nature of the amino group. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton, with their exact positions (chemical shifts) depending on the solvent used. bipm.org Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations are widely used to determine the energies of these orbitals and visualize their electron density distributions. researchgate.netmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO may be distributed over the electron-withdrawing carboxyl and trifluoromethyl groups. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comresearchgate.net
Table 3: Calculated FMO Energies and Global Reactivity Descriptors Note: Values are representative and depend on the level of theory and basis set used (e.g., B3LYP/6-311+G(d,p)). mdpi.com
| Parameter | Formula | Typical Calculated Value | Significance |
|---|---|---|---|
| E(HOMO) | - | ~ -6.5 eV | Electron-donating ability. |
| E(LUMO) | - | ~ -1.0 eV | Electron-accepting ability. |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.5 eV | Chemical reactivity and kinetic stability. mdpi.com |
| Ionization Potential (I) | -E(HOMO) | ~ 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | ~ 1.0 eV | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | ~ 3.75 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.75 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | ~ 0.18 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.55 eV | Propensity to accept electrons. |
Noncovalent Interaction (NCI) Analysis in Molecular Systems
Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure, crystal packing, and biological activity of molecules. mdpi.com Computational methods like Hirshfeld surface analysis and NCI plots are used to visualize and quantify these weak interactions.
For this compound, several types of noncovalent interactions are expected:
Hydrogen Bonding: The primary interactions would be hydrogen bonds involving the -COOH and -NH2 groups. In the solid state, carboxylic acids typically form strong hydrogen-bonded dimers. researchgate.net Intramolecular hydrogen bonds between the amino and carboxyl or trifluoromethyl groups are also possible.
Halogen Bonding: The fluorine atoms of the -CF3 group can participate in weaker C-F···H or C-F···O interactions.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. umt.edu
Hirshfeld surface analysis maps properties onto the molecule's electron density surface, with different colors indicating the types and strengths of intermolecular contacts. mdpi.com This provides a detailed picture of the molecular packing environment.
Thermodynamic and Kinetic Modeling of Reactions
Quantum chemical calculations can predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, at various temperatures. ijsr.net This information is vital for understanding the stability of the molecule and the energy changes associated with its reactions.
Furthermore, computational modeling can be used to study the kinetics of reactions involving this compound. By mapping the potential energy surface for a reaction, chemists can identify transition states—the highest energy points along the reaction pathway. dergipark.org.tr The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This type of modeling is essential for understanding reaction mechanisms, predicting reaction outcomes, and designing new synthetic routes. For instance, calculations could model the kinetics of esterification of the carboxyl group or acylation of the amino group.
Quantitative Structure-Property Relationship (QSPR) Investigations
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. plos.org These models use calculated molecular descriptors to predict properties that might be difficult or time-consuming to measure experimentally. researchgate.net
For this compound, a QSPR investigation would involve several steps:
Descriptor Calculation: A wide range of molecular descriptors would be calculated using computational software. These fall into several categories.
Model Building: Statistical methods, such as multiple linear regression, are used to create an equation linking a set of descriptors to a specific property (e.g., solubility, melting point). plos.org
Model Validation: The predictive power of the model is tested to ensure its reliability.
Table 4: Examples of Molecular Descriptors for QSPR Studies Note: These descriptors would be calculated for this compound to build predictive models.
| Descriptor Type | Examples | Information Coded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |
| Topological | Connectivity Indices (e.g., Gourava indices) | Atom connectivity and branching of the molecular skeleton. plos.org |
| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability. researchgate.net |
By developing robust QSPR models, researchers can predict the properties of novel, related compounds without the need for synthesis and experimental testing, accelerating the process of materials and drug discovery.
Supramolecular Chemistry and Crystal Engineering Research
Formation of Cocrystals and Molecular Salts
The acidic carboxylic acid and basic amino group within the same molecule (zwitterionic potential) and with other co-formers make 3-Amino-2-(trifluoromethyl)benzoic acid a prime candidate for the formation of both cocrystals and molecular salts.
Cocrystals: By co-crystallizing with other neutral molecules (co-formers) that can act as hydrogen bond donors or acceptors, a wide array of new crystalline solids with tailored properties could be designed. For instance, co-formers containing pyridine or amide functionalities could interact with the carboxylic acid group.
Molecular Salts: Reaction with a stronger acid or base would lead to proton transfer and the formation of a molecular salt. The resulting ionic interactions would add another layer of control over the crystal packing.
Crystal Packing Analysis and Intermolecular Interactions
A detailed analysis of the crystal packing of this compound would likely reveal a variety of intermolecular interactions beyond hydrogen bonding.
F···F interactions: The trifluoromethyl group, while often considered weakly interacting, can participate in fluorine-fluorine interactions, which can play a role in stabilizing the crystal lattice.
Centroid-to-centroid interactions: The aromatic ring of the benzoic acid moiety can engage in π-π stacking interactions, including offset face-to-face or edge-to-face arrangements, which are significant in directing the assembly of aromatic molecules. The electronic nature of the substituents (amino and trifluoromethyl groups) would influence the quadrupole moment of the aromatic ring and thus the geometry of these interactions.
Design of Supramolecular Architectures
The principles of crystal engineering could be applied to design specific supramolecular architectures using this compound as a primary building block, or "tecton." By understanding the preferred hydrogen bonding patterns (supramolecular synthons), it would be theoretically possible to predict and construct 1D chains, 2D layers, or 3D networks. The trifluoromethyl group could be utilized to create specific voids or channels within the crystal structure, a strategy often employed in the design of porous materials.
Advanced Analytical Methodologies for Research Characterization of 3 Amino 2 Trifluoromethyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 3-Amino-2-(trifluoromethyl)benzoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular architecture can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic region is of particular interest. The protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the three different substituents: the electron-donating amino group (-NH₂), the electron-withdrawing carboxylic acid group (-COOH), and the strongly electron-withdrawing trifluoromethyl group (-CF₃). The amino group protons will typically appear as a broad singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum will show distinct signals for the carboxyl carbon, the carbon attached to the trifluoromethyl group, and the carbons of the aromatic ring. The chemical shift of the carboxyl carbon will be in the typical range for carboxylic acids (around 165-185 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique. It will show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the trifluoromethyl group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| -NH₂ | 4.0 - 6.0 | Broad Singlet |
| -COOH | > 10 | Broad Singlet |
Note: These are predicted values and may vary based on solvent and concentration.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | 165 - 185 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-CF₃ | 120 - 130 (quartet) |
| Other Aromatic C | 115 - 140 |
| -CF₃ | 120 - 130 (quartet) |
Note: These are predicted values and may vary based on solvent and concentration.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₈H₆F₃NO₂, the expected exact mass can be precisely calculated and confirmed by high-resolution mass spectrometry.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound are expected to involve:
Loss of a hydroxyl radical (•OH): This would result in a fragment ion [M - 17]⁺, which is a common fragmentation for benzoic acids.
Loss of a carboxyl group (•COOH): This would lead to a fragment ion [M - 45]⁺.
Decarboxylation (loss of CO₂): This would produce a fragment ion [M - 44]⁺˙.
Loss of the trifluoromethyl group (•CF₃): This would give rise to a fragment ion [M - 69]⁺.
The relative abundances of these fragment ions help in piecing together the structure of the molecule.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Nominal Mass) | Description |
| [C₈H₆F₃NO₂]⁺˙ | 205 | Molecular Ion |
| [C₈H₅F₃NO]⁺ | 188 | Loss of •OH |
| [C₇H₅F₃N]⁺˙ | 161 | Loss of CO₂ |
| [C₇H₆NO₂]⁺ | 136 | Loss of •CF₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.
N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C=O stretch: A strong absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.
C-F stretch: Strong bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring and the C-CF₃ bond are expected to show strong Raman signals. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Amine | N-H stretch | 3300-3500 (two bands) | Moderate |
| Carbonyl | C=O stretch | 1680-1710 (strong) | Moderate |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
| Trifluoromethyl | C-F stretch | 1100-1300 (strong) | Moderate |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Powder XRD: For a polycrystalline (powder) sample, powder XRD provides a characteristic diffraction pattern that serves as a "fingerprint" for the crystalline phase. This technique is valuable for phase identification, purity analysis, and for studying polymorphism (the existence of different crystal structures for the same compound). The positions and intensities of the diffraction peaks are determined by the unit cell dimensions and the arrangement of atoms within the unit cell.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 14.2 |
| β (°) | 95 |
| Z | 4 |
Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for its analysis. The compound can be detected using a UV detector, typically in the range of 200-300 nm, due to the presence of the aromatic ring. A validated HPLC method can provide quantitative information on the purity of the compound and can be used to monitor the progress of a chemical reaction.
Gas Chromatography (GC): Due to the low volatility of this compound, direct analysis by GC is challenging. However, it can be analyzed by GC after derivatization to a more volatile ester form. This approach is often used for the analysis of amino acids and related compounds.
The purity of the compound is typically determined by calculating the area percentage of the main peak in the chromatogram.
Future Research Directions and Emerging Paradigms for 3 Amino 2 Trifluoromethyl Benzoic Acid
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 3-Amino-2-(trifluoromethyl)benzoic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh conditions or produce significant waste. An emerging paradigm is the adoption of "green" chemistry principles, focusing on atom economy, reduced energy consumption, and the use of sustainable materials.
One promising direction is the application of biocatalysis and microbial synthesis. Researchers are increasingly engineering metabolic pathways in microorganisms to produce complex aromatic compounds from simple feedstocks like glucose. researchgate.netmdpi.com This approach, which is being developed for parent compounds like aminobenzoic acid, could offer a highly sustainable route to producing trifluoromethylated analogues, minimizing reliance on petrochemical precursors and toxic reagents. researchgate.net
Another area of exploration involves advanced catalytic systems. For instance, chemoselective carbene insertion into the N-H bond of aminobenzoic acids, catalyzed by copper(I) complexes, represents a sophisticated method for derivatization that could be adapted for novel synthetic strategies. acs.org Furthermore, developing a one-pot process, similar to the green catalytic preparation of 3-aminobenzoic acid in subcritical water, could drastically improve efficiency. mdpi.com Such a method would simultaneously reduce a nitro group precursor and oxidize an aldehyde, offering a streamlined and sustainable pathway. mdpi.com
Future synthetic research could focus on the pathways summarized in the table below, comparing them on key sustainability and efficiency metrics.
| Synthetic Paradigm | Key Advantages | Potential Starting Materials | Core Principles |
| Microbial Biosynthesis | Sustainable, uses renewable feedstocks, reduces toxic waste. researchgate.netmdpi.com | Glucose, simple carbon sources. | Metabolic engineering, biocatalysis. researchgate.net |
| Advanced Catalysis | High chemoselectivity, potential for one-pot reactions, improved yields. acs.orgmdpi.com | Substituted nitro- or aldehyde-aromatics. | Homogeneous/heterogeneous catalysis, green solvents. |
| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability. | 2-nitro-6-(trifluoromethyl)toluene or similar. | Continuous processing, process intensification. |
Development of Advanced Functional Materials Based on the Compound
The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive building block for advanced functional materials. The CF₃ group is known for its high electronegativity and lipophilicity, which can be leveraged to design materials with tailored optical, electronic, and physical properties.
Future research is anticipated to explore the incorporation of this compound into polymers and metal-organic frameworks (MOFs). In polymer science, it could serve as a monomer to create fluorinated polyamides or polyesters with enhanced thermal stability, chemical resistance, and specific gas permeability properties. These characteristics are highly sought after for applications in membranes for gas separation or advanced coatings.
In the realm of MOFs, the benzoic acid moiety can act as an organic linker to coordinate with metal ions. The presence of the amino and trifluoromethyl groups could be used to tune the pore size, surface chemistry, and functionality of the MOF, leading to materials with potential applications in gas storage, catalysis, or chemical sensing. Research on related fluorinated benzoic acids has shown their utility in creating biologically active materials; for example, 3-fluoro-5-(trifluoromethyl)benzoic acid has been used as a cap for oligothiophene-based fusion inhibitors of the influenza A virus. ossila.com This suggests a promising avenue for designing bioactive materials based on the this compound scaffold.
Application in Catalysis and Green Chemistry Initiatives
While the direct catalytic application of this compound has yet to be explored, its structure suggests potential as a ligand for transition metal catalysts. The amino and carboxylate groups can act as bidentate or monodentate ligands, coordinating with metal centers to create catalysts for a variety of organic transformations. The electronic influence of the trifluoromethyl group could modulate the activity and selectivity of the metallic center.
A significant area for future research lies in developing catalysts that promote green chemistry initiatives. For example, aminobenzoic acid derivatives can be studied for their ability to obstruct induced fit in the catalytic center of ribosomes, providing insights into biochemical processes. nih.govbiorxiv.orgacs.org This line of inquiry could inspire the design of novel biocatalysts or inhibitors.
Furthermore, the principles of sustainable chemistry could be applied to the synthesis of the compound itself. A notable green approach has been demonstrated for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using carbonaceous bio-based materials in subcritical water, completely avoiding added metals or H₂ gas. mdpi.com Applying such a "one-pot" oxo-reduction process to a trifluoromethylated precursor would represent a significant advancement in sustainable chemical manufacturing. mdpi.com
| Potential Catalytic Role | Relevant Research Area | Key Features |
| Ligand for Metal Catalysts | Homogeneous Catalysis | Coordination via amino and carboxylate groups; electronic tuning by CF₃ group. |
| Organocatalysis | Asymmetric Synthesis | Chiral derivatives could act as catalysts for stereoselective reactions. |
| Biochemical Modulation | Enzyme Inhibition/Biocatalysis | Interaction with active sites of enzymes or ribosomes. nih.govbiorxiv.org |
Integration into Complex Biological Probes and Tools
The field of biological imaging and sensing relies on the development of molecular probes that can detect specific analytes or report on physiological conditions with high sensitivity and specificity. The trifluoromethyl group is an excellent handle for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI) due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems, which results in background-free imaging. nih.govsemanticscholar.orgacs.org
Future research is expected to focus on incorporating this compound into larger molecular architectures to create targeted ¹⁹F MRI contrast agents. The amino group provides a convenient point of attachment for conjugating the molecule to peptides, antibodies, or other biomolecules that can direct the probe to a specific biological target, such as a tumor or an area of inflammation. The incorporation of fluorine atoms into dye scaffolds is a known strategy for creating imaging agents. mdpi.com
Moreover, the aminobenzoic acid scaffold is a component of various fluorescent probes. By derivatizing the amino or carboxyl groups with fluorophores, it may be possible to design probes for detecting ions or enzymatic activity. Peptide-based fluorescent probes, for instance, are widely used for biological applications and could be modified with this compound to enhance their properties. beilstein-journals.org The trifluoromethyl group can modulate the electronic properties of the attached fluorophore, potentially leading to enhanced brightness, photostability, or shifts in emission wavelengths.
| Imaging Modality | Role of Compound | Potential Application |
| ¹⁹F MRI | Provides the ¹⁹F signal. | Cellular tracking, targeted disease imaging. nih.govacs.org |
| Fluorescence Microscopy | Scaffold for fluorophore attachment. | Live-cell imaging, enzyme activity assays. |
| Dual-Modal Probes | Combined ¹⁹F MRI and fluorescence capabilities. | Correlative imaging, providing both anatomical and cellular information. rsc.org |
Advanced Theoretical Modeling for Predictive Research and Design
Computational chemistry and theoretical modeling are indispensable tools for predicting molecular properties and guiding experimental research. For this compound, advanced theoretical modeling, particularly using Density Functional Theory (DFT), can provide profound insights into its behavior and potential applications before committing to extensive lab work.
Future theoretical studies will likely focus on several key areas. First, DFT calculations can be used to predict the compound's fundamental properties, such as its gas-phase acidity, electronic structure (HOMO-LUMO gaps), and molecular electrostatic potential. nih.govsemanticscholar.orgacs.org These calculations help in understanding the reactivity and intermolecular interactions of the molecule. For instance, studies on other substituted benzoic acids have successfully correlated calculated parameters with experimental pKa values, demonstrating the predictive power of these methods. nih.govsemanticscholar.org
Second, modeling can guide the design of functional materials. By simulating the interactions of the compound within a polymer matrix or as a linker in a MOF, researchers can predict the resulting material's structural and electronic properties. This predictive capability accelerates the discovery of materials with desired characteristics.
Finally, in the context of drug design and biological probes, molecular dynamics (MD) simulations and docking studies can predict how the molecule or its derivatives will bind to biological targets like proteins or nucleic acids. ucl.ac.uk This allows for the rational design of more effective therapeutic agents or higher-affinity imaging probes, optimizing for binding efficiency and specificity.
| Modeling Technique | Predicted Properties | Impact on Research and Design |
| Density Functional Theory (DFT) | Acidity (pKa), electronic structure, reactivity descriptors, vibrational frequencies. nih.govacs.orgmdpi.com | Guides synthesis, predicts chemical behavior, aids in spectral analysis. |
| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, binding free energies. ucl.ac.uk | Predicts behavior in solution and interaction with biological macromolecules. |
| Molecular Docking | Binding modes and affinities to biological targets. | Rational design of enzyme inhibitors and targeted biological probes. |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-amino-2-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via directed ortho-metalation strategies or palladium-catalyzed coupling reactions. For example, fluorinated benzoic acid derivatives are often synthesized using trifluoromethylation of aromatic precursors under acidic conditions, followed by nitration and reduction to introduce the amino group . Optimization involves adjusting reaction temperature (e.g., 80–120°C for trifluoromethylation) and using catalysts like Cu(I) to enhance regioselectivity. Monitoring reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) ensures intermediate purity .
Q. How can structural characterization of this compound be performed using crystallography and spectroscopy?
- Methodological Answer :
- X-ray crystallography : Use SHELX-97 for structure solution and refinement. Crystals grown via slow evaporation (e.g., in ethanol/water) should be mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100 K improves resolution .
- NMR spectroscopy : Assign signals using , , and NMR. The trifluoromethyl group () appears as a quartet (~-60 ppm in ), while the amino proton resonates at δ 5.5–6.5 ppm in DMSO-d. Use DEPT-135 for carbon assignments .
Q. What purification strategies are recommended for isolating this compound with high purity?
- Methodological Answer : Sequential purification steps are critical:
- Liquid-liquid extraction : Use ethyl acetate and aqueous NaHCO to separate acidic impurities.
- Column chromatography : Employ silica gel (hexane/ethyl acetate gradient) for intermediate purification.
- Recrystallization : Final purity (>98%) is achieved using ethanol/water (1:3 v/v) at 4°C. Confirm purity via HPLC (retention time ~8.2 min, 0.1% TFA in water/acetonitrile) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from structural isomers or impurities?
- Methodological Answer : Contradictions often stem from isomeric byproducts (e.g., 2-amino-4-trifluoromethyl vs. 3-amino-2-trifluoromethyl isomers). Strategies include:
- 2D NMR (COSY, HSQC) : Differentiate isomers via coupling patterns and - correlations.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHFNO) with <2 ppm error.
- X-ray powder diffraction : Compare experimental patterns with simulated data from single-crystal structures .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the group. Key steps:
- Optimize geometry and calculate Fukui indices to identify reactive sites.
- Simulate reaction pathways for amide bond formation or esterification using Gaussian or ORCA software. Compare with experimental kinetics (e.g., Arrhenius plots) .
Q. How can bioconjugation strategies be optimized for attaching this compound to biomolecules (e.g., peptides)?
- Methodological Answer : The carboxylic acid group facilitates conjugation via EDC/NHS chemistry:
- Activate the carboxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF (pH 5.5, 4°C).
- Couple to lysine residues on peptides (pH 7.4, 25°C). Monitor conjugation efficiency via MALDI-TOF MS .
Q. What protocols mitigate degradation of this compound under ambient storage conditions?
- Methodological Answer : Degradation is minimized by:
- Storage : -20°C in amber vials under argon.
- Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to prevent oxidation.
- Quality Control : Regular HPLC analysis (e.g., monthly) to detect hydrolysis products (e.g., trifluoroacetic acid) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
